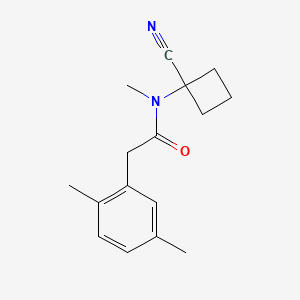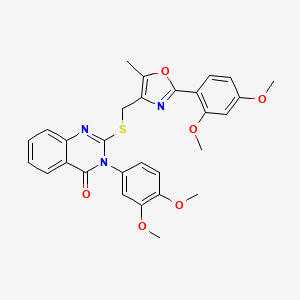![molecular formula C14H7BrClF3N2 B2537320 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 344277-74-3](/img/structure/B2537320.png)
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the preparation of 3-bromo-5-(trifluoromethyl)pyridine (TFMP) as an intermediate. One common method is the displacement of iodobromopyridine with in situ generated (trifluoromethyl)copper. This reaction yields the desired 3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole core with a bromine atom at position 3, a chlorine atom at position 1, and a trifluoromethyl group at position 5 of the pyridine ring. The arrangement of these substituents significantly influences its properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For instance, it may undergo nucleophilic substitution reactions, aromatic substitutions, or cyclizations. Exploring its reactivity with different nucleophiles and electrophiles would provide valuable insights .
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research by Mphahlele (2018) on similar compounds showcases the analysis of crystal structures and hydrogen bonding networks, providing insights into the molecular interactions that could influence the physical properties and reactivity of such compounds. The study utilized X-ray crystallography and DFT calculations to explore structural parameters, which could be relevant for designing materials with specific characteristics (M. Mphahlele, 2018).
Synthesis and Chemical Properties
The synthesis and evaluation of the chemical properties of derivatives of this compound have been explored. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid by Niu Wen-bo (2011) provides a method for producing important intermediates for further chemical synthesis, showcasing the compound's role in the development of new chemical entities (Niu Wen-bo, 2011).
Antimicrobial and Anti-HIV Evaluation
A study by Pandeya et al. (2000) on the derivatives of indole, a core structure in 3-Bromo-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Indole, evaluated their antimicrobial and anti-HIV properties. This indicates the potential biomedical applications of such compounds in developing therapies or researching disease mechanisms (S. Pandeya et al., 2000).
Catalytic Applications
Lei-lei Sun et al. (2012) have developed a palladium- and copper-catalyzed tandem N-H/C-H bond functionalization reaction using compounds containing the indole structure, which could lead to the creation of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines. This research highlights the compound's utility in catalytic transformations, which could be beneficial in synthetic organic chemistry and materials science (Lei-lei Sun et al., 2012).
Propriétés
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClF3N2/c15-10-7-21(12-4-2-1-3-9(10)12)13-11(16)5-8(6-20-13)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJFPRAFCFSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

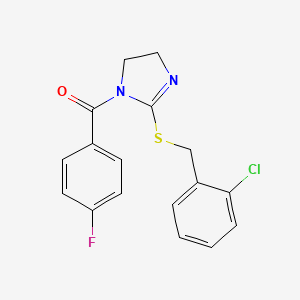
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
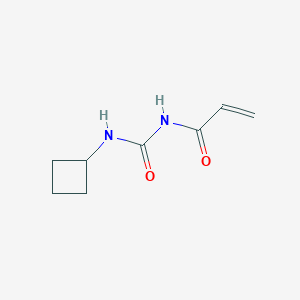
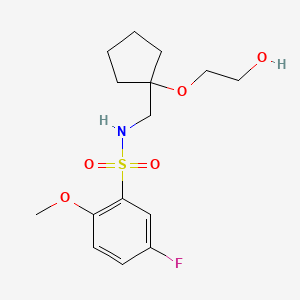
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
